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Compound of Interest

Compound Name: 4-Bromobutyric acid

Cat. No.: B043301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
bromobutyric acid (CAS No. 2623-87-2), a valuable bifunctional molecule in organic

synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring

such spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-bromobutyric acid, providing

a quick reference for compound identification and characterization.

¹H NMR Data
Solvent: CDCl₃ Frequency: 90 MHz
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~11.4 Singlet 1H - -COOH

3.48 Triplet 2H 6.6 -CH₂-Br

2.57 Triplet 2H 7.3 -CH₂-COOH

2.20 Quintet 2H 6.9 -CH₂-CH₂-CH₂-

¹³C NMR Data
Solvent: CDCl₃

Chemical Shift (δ, ppm) Assignment

178.9 C=O

33.1 -CH₂-Br

32.8 -CH₂-COOH

27.6 -CH₂-CH₂-CH₂-

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Vibrational Mode

2960-2850 C-H Alkane Stretch

~1710 C=O Carbonyl Stretch

~1420 O-H Bend

~1290 C-O Stretch

650-550 C-Br Stretch

Mass Spectrometry Data
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Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Proposed Fragment

166/168 < 5 [M]⁺ (Molecular Ion)

121/123 ~20 [M-COOH]⁺

85 100 [M-Br]⁺

60 ~30 [CH₃COOH]⁺

45 ~15 [COOH]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters may require optimization based on the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 4-bromobutyric acid in about 0.7

mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 90 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

Process the Free Induction Decay (FID) with a line broadening of 0.3 Hz.

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a

relaxation delay of 2-5 seconds.

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 4-bromobutyric acid is a low-melting solid, a thin film can be

prepared by melting a small amount of the sample between two KBr plates. Alternatively, a

KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder

and pressing the mixture into a translucent disk.

Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the KBr plates/pellet.

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or by gas chromatography (GC-MS).

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range of approximately m/z 30-200 to detect the molecular ion

and relevant fragment ions.

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation

pattern to deduce the structure of the molecule. The isotopic pattern of bromine (¹⁹Br and

⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
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Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-bromobutyric acid.

General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromobutyric Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043301#spectroscopic-data-of-4-bromobutyric-acid-
nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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